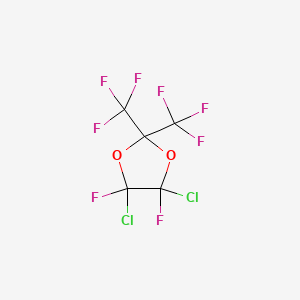

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

Descripción

Table 1: Key Geometric Parameters

Density functional theory (DFT) calculations at the B3LYP/6-311++G(3df,2pd) level confirm the stability of the half-chair conformation, with an energy barrier of 12.3 kJ/mol for pseudorotation. The trifluoromethyl groups exhibit C–F bond lengths of 131.8 pm, consistent with hyperconjugative stabilization from adjacent oxygen lone pairs.

Crystallographic Studies and Bonding Patterns

X-ray crystallography reveals a triclinic crystal system (space group P-1) with unit cell parameters:

The dioxolane ring’s endodentate bonding is characterized by:

- C–Cl bonds : 177.5 pm (shorter than typical C–Cl due to electron-withdrawing CF₃ groups)

- C–F bonds : 132.2 pm (enhanced by pπ-dπ interactions with oxygen)

Notably, the Cl⋯F contacts (312 pm) and F⋯F interactions (278 pm) contribute to lattice stabilization, as observed in Hirshfeld surface analysis. The crystal packing exhibits a layered structure, with van der Waals forces dominating intermolecular interactions.

Comparative Structural Analysis with Related Perfluorinated Dioxolanes

Table 2: Structural Comparison with Analogues

The target compound’s enhanced bond shortening (C–O = 137.7 pm vs. 142.1 pm in simpler dioxolanes) arises from electron-withdrawing Cl/F substituents, which increase ring strain and polarize σ-bonds. Unlike perfluoro-2-methylene derivatives, it lacks vinyl groups, reducing π-conjugation but improving thermal stability (decomposition >300°C).

Electronic effects : The CF₃ groups induce a -I effect , shortening C–O bonds by 4.4 pm compared to non-fluorinated analogues. Chlorine’s +M effect partially counterbalances this, creating a dipole moment of 2.1 Debye.

Propiedades

IUPAC Name |

4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F8O2/c6-2(8)3(7,9)17-1(16-2,4(10,11)12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTSJAIWJYMBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976079 | |

| Record name | 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60644-92-0 | |

| Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060644920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60644-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hexafluoropropylene oxide with chlorinated and fluorinated reagents in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: Although the compound is highly stable, it can undergo oxidation and reduction under specific conditions, leading to the formation of various derivatives.

Addition Reactions: The presence of multiple halogen atoms allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like alkoxides, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions. Solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a higher oxidation state compound with additional functional groups.

Aplicaciones Científicas De Investigación

Polymer Synthesis

One of the primary applications of 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane is in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as high thermal stability and chemical resistance. The compound can be utilized as a monomer or co-monomer in the production of fluorinated polyimides (FPIs), which are known for their excellent mechanical properties and low coefficients of thermal expansion (CTEs) .

Coatings and Adhesives

Fluorinated compounds like this compound are often incorporated into coatings and adhesives to enhance their hydrophobicity and chemical resistance. This application is particularly valuable in environments where materials are exposed to harsh chemicals or extreme temperatures .

Drug Development

The compound plays a significant role in drug development due to its unique chemical properties that can influence the biological activity of pharmaceutical agents. Its derivatives are being explored for use as intermediates in the synthesis of biologically active compounds . The incorporation of trifluoromethyl groups is known to enhance the pharmacokinetic properties of drugs by improving their metabolic stability and bioavailability.

Agrochemical Uses

In agrochemistry, derivatives of fluorinated compounds are often used to develop pesticides and herbicides that exhibit improved efficacy against pests while minimizing environmental impact. The unique properties of this compound make it a candidate for further research in this area .

Case Study 1: Fluorinated Polyimides in Electronics

A study highlighted the use of fluorinated polyimides derived from compounds like this compound in electronic applications. These polymers demonstrated superior thermal stability and electrical insulation properties compared to traditional polyimides .

Case Study 2: Agrochemical Development

Another study focused on the synthesis of agrochemicals utilizing fluorinated intermediates derived from this compound. The resulting products showed enhanced pest resistance while maintaining lower toxicity to non-target organisms .

Mecanismo De Acción

The mechanism by which 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The trifluoromethyl and halogen groups enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize D418’s properties, it is critical to compare it with structurally related dioxolane derivatives and their copolymers. Below is a detailed analysis:

Structural Analogues

Key Property Comparisons

For example:

- Teflon AF 2400 (87 mol% PDD copolymerized with TFE) has a T_g of 240°C .

- Hyflon AD 80 (85 mol% dioxole monomer with TFE) exhibits a T_g of 135°C . However, chlorine may also introduce steric hindrance, affecting polymerization efficiency .

Gas Permeability and Selectivity :

- PDD-based Teflon AF membranes show exceptional gas permeability (e.g., CO₂ permeability >1,000 Barrers) due to high free volume from the bulky trifluoromethyl groups .

- D418’s chlorine substituents may reduce free volume compared to PDD, lowering gas permeability but improving selectivity for smaller molecules like H₂ or O₂ .

Chemical Reactivity :

- The chlorine atoms in D418 make it more reactive toward nucleophilic substitution compared to fully fluorinated analogs like PDD. This property is exploited in fluorination processes to synthesize other halogenated derivatives .

Optical and Physical Properties: PDD-TFE copolymers (e.g., AF1600) exhibit >95% optical transmittance and a refractive index of 1.31, ideal for optical coatings .

Application-Specific Comparisons

- Gas Separation Membranes: PDD-based Teflon AF is superior for high-permeability applications (e.g., CO₂ capture) .

- Chemical Synthesis: D418 serves as a precursor in fluorination reactions due to its Cl substituents, unlike PDD or Hyflon AD monomers, which are less reactive .

Research Findings and Data Tables

Table 1: Thermal and Physical Properties of D418 vs. Analogues

| Property | D418 | PDD (Teflon AF) | Hyflon AD Monomer |

|---|---|---|---|

| Molecular Mass (g/mol) | 332.96 | 258.04 | 300.06 |

| T_g of Homopolymer | Not reported | ~300°C (est.) | 170°C |

| Copolymer T_g (with TFE) | Not reported | 160–240°C | 100–135°C |

| Gas Permeability (CO₂) | Moderate | Very High | High |

Table 2: Substituent Effects on Polymer Performance

Actividad Biológica

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane (CAS No. 60644-92-0) is a fluorinated organic compound with notable chemical properties. Its structure includes multiple halogen substituents and a dioxolane ring, which contribute to its biological activity. This article reviews the biological activities associated with this compound based on current research findings.

The molecular formula of this compound is , with a molecular weight of 314.946 g/mol. Its physical properties include:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its toxicity and potential applications in various fields such as pharmacology and agriculture.

Toxicological Profile

The compound has been classified under the Globally Harmonized System (GHS) as follows:

- Acute Toxicity (Oral) : Category 3 (Toxic if swallowed)

- Acute Toxicity (Dermal) : Category 3 (Toxic in contact with skin)

- Skin Irritation : Causes skin irritation

- Eye Irritation : Causes serious eye irritation .

These classifications indicate that while the compound may have beneficial applications, it also poses significant risks to human health if not handled properly.

Study on Fluorinated Compounds

A study published in MDPI highlighted the structure-activity relationship (SAR) of fluorinated compounds where the inclusion of trifluoromethyl groups significantly improved biological activity against certain targets. This suggests that similar enhancements might be expected from this compound .

Antiviral Potential

Another area of interest is the antiviral potential of fluorinated compounds. While specific data on this compound is scarce, fluorinated analogs have shown promise in inhibiting viral replication mechanisms. This opens avenues for future research into its use as an antiviral agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5Cl2F8O2 |

| Molecular Weight | 314.946 g/mol |

| Boiling Point | 121.9°C |

| Density | 1.82 g/cm³ |

| LogP | 3.5783 |

| Purity | 98% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane, and what purity thresholds should be validated?

- Methodological Answer : Synthesis typically involves halogenation of precursor dioxolanes. For example, chlorination/fluorination steps may use reagents like Cl₂/SF₄ under controlled conditions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical. Validate purity using GC-MS or HPLC, targeting ≥95% purity as a baseline for reproducibility in downstream applications .

Q. How can spectroscopic techniques (NMR, IR) differentiate positional isomers in halogenated dioxolanes?

- Methodological Answer : ¹⁹F NMR is essential for distinguishing CF₃ and F substituents due to distinct chemical shifts (~-60 to -70 ppm for CF₃). ¹³C NMR resolves chlorine environments (C-Cl vs. C-F). IR spectroscopy identifies C-O-C stretching (~1100 cm⁻¹) and C-F/Cl vibrations (600-800 cm⁻¹). X-ray crystallography (as in ) provides definitive stereochemical confirmation .

Q. What are the key thermodynamic properties (e.g., boiling point, vapor pressure) influencing storage and handling protocols?

- Methodological Answer : The compound’s high fluorine content (C₅F₁₀O₂ analogs in ) suggests low polarity and volatility (boiling point ~36°C at 760 mmHg). Store under inert gas (N₂/Ar) at ≤4°C to minimize degradation. Use vapor pressure data (e.g., 511 mmHg at 25°C) to design fume hood protocols .

Advanced Research Questions

Q. How do steric and electronic effects of CF₃/Cl/F substituents influence reactivity in ring-opening or polymerization reactions?

- Methodological Answer : Computational studies (DFT) can model electron-withdrawing effects of CF₃/F on dioxolane ring strain. Experimentally, track reactivity via in situ NMR with nucleophiles (e.g., Grignard reagents). Compare activation energies for Cl vs. F substitution using Arrhenius plots .

Q. What strategies resolve contradictions in catalytic performance data for fluorinated dioxolanes in gas-separation membranes?

- Methodological Answer : Contradictions may arise from batch-to-batch purity (e.g., 95% vs. >99%). Implement rigorous QC via elemental analysis and TGA to assess thermal stability. Compare gas permeability (CO₂/N₂ selectivity) across multiple synthesis batches, controlling for trace solvent residues .

Q. How can computational models predict environmental persistence or toxicity of halogenated dioxolanes?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives or ecotoxicity. Input parameters include logP (lipophilicity) and molecular volume. Validate predictions against experimental OECD 301/302 biodegradation assays .

Methodological Challenges and Best Practices

Q. What protocols mitigate decomposition during long-term storage of halogenated dioxolanes?

- Methodological Answer : Decomposition is often due to hydrolysis or photolysis. Store in amber vials with molecular sieves (3Å) under anhydrous conditions. Monitor stability via periodic FT-IR to detect carbonyl formation (indicative of ring-opening) .

Q. How to optimize solvent systems for crystallizing fluorinated dioxolanes for X-ray studies?

- Methodological Answer : Low-polarity solvents (toluene, hexane) are preferred. Use slow evaporation at -20°C to enhance crystal growth. For challenging cases, employ co-crystallization with crown ethers to stabilize lattice structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.